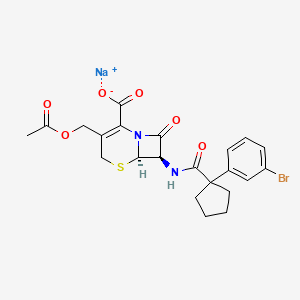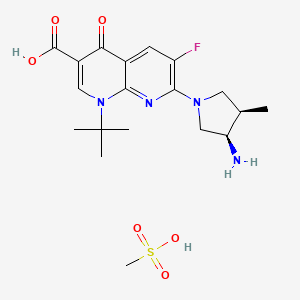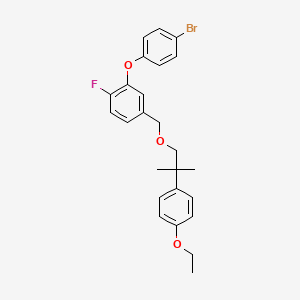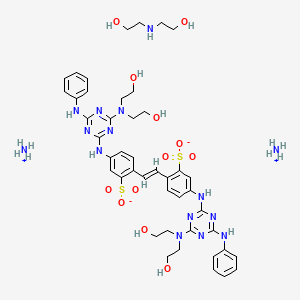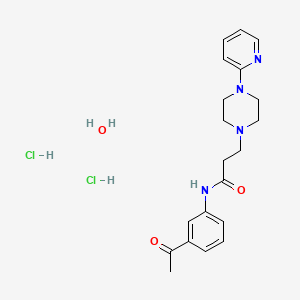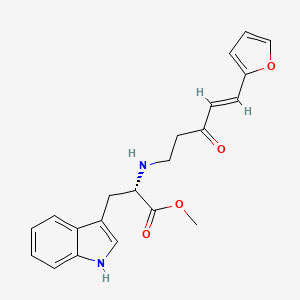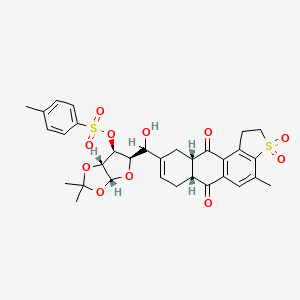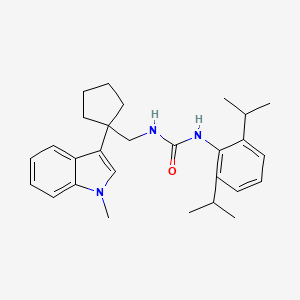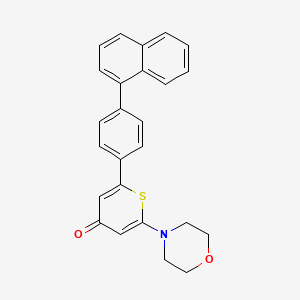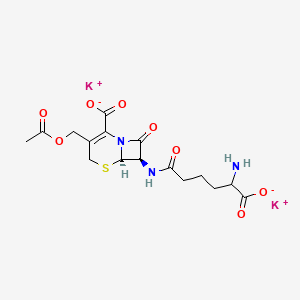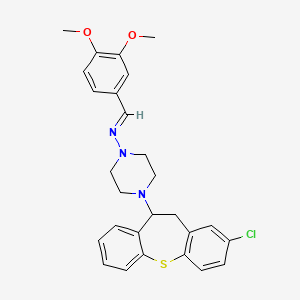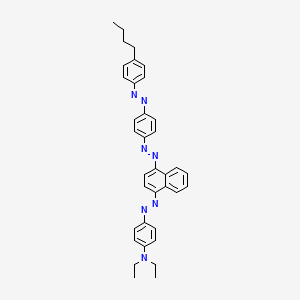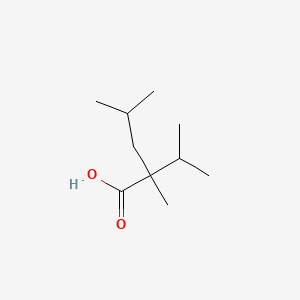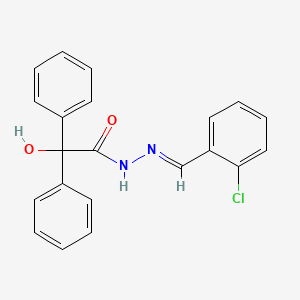
(E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a hydrazide group with a phenyl and chlorophenyl moiety, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide typically involves the condensation of alpha-hydroxy-alpha-phenylbenzeneacetic acid with (2-chlorophenyl)methylenehydrazine. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the hydrazide bond. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The phenyl and chlorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or chlorophenyl rings.
Applications De Recherche Scientifique
(E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The phenyl and chlorophenyl groups may also play a role in modulating the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the alpha-hydroxy and chlorophenyl groups.
Benzohydrazide: Another hydrazide compound with a benzene ring but without the alpha-hydroxy and chlorophenyl functionalities.
Chlorophenylhydrazine: Contains the chlorophenyl group but lacks the alpha-hydroxy and phenyl groups.
Uniqueness
(E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
133661-84-4 |
|---|---|
Formule moléculaire |
C21H17ClN2O2 |
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H17ClN2O2/c22-19-14-8-7-9-16(19)15-23-24-20(25)21(26,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15,26H,(H,24,25)/b23-15+ |
Clé InChI |
IQXHJQNJEJGIIO-HZHRSRAPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=CC=C3Cl)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=CC=C3Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


